4-Hydroxy-L-threonine

Vue d'ensemble

Description

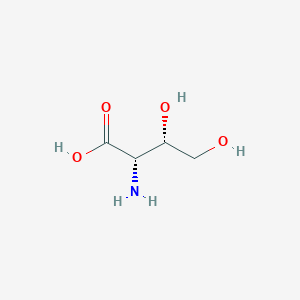

. This compound is a hydroxy-amino acid, characterized by the presence of both amino and hydroxyl functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxy-L-threonine can be synthesized through enzymatic reactions involving threonine aldolases. These enzymes catalyze the aldol condensation of aldehydes and glycine to produce β-hydroxy-α-amino acids with high stereocontrol . Additionally, L-threonine transaldolases have been discovered to enhance the biosynthesis of β-hydroxylated amino acids .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For instance, genetically engineered strains of Bacillus subtilis have been developed to convert this compound into pyridoxine (vitamin B6) through a non-native deoxyxylulose 5’-phosphate-dependent pathway .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-L-threonine undergoes various chemical reactions, including:

Substitution: Involves the replacement of functional groups, often facilitated by specific enzymes.

Common Reagents and Conditions:

Oxidation Reagents: NAD(P)-dependent oxidizing agents.

Substitution Reagents: Various aldehydes and glycine in the presence of threonine aldolases.

Major Products:

Oxidation Products: 2-amino-3-oxo-4-(phosphohydroxy)butyric acid.

Substitution Products: β-hydroxy-α-amino acids.

Applications De Recherche Scientifique

Role in Vitamin B6 Biosynthesis

4-Hydroxy-L-threonine is a committed precursor in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, which is crucial for over 100 enzymatic reactions in living organisms. In Escherichia coli, it is involved in converting serine to PLP, highlighting its metabolic significance .

Synthesis of Complex Organic Molecules

This compound serves as a precursor for synthesizing various organic molecules and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new compounds in medicinal chemistry .

Drug Development

Research has indicated that 4-HT may be explored for developing new therapeutic agents. Its role in vitamin B6 metabolism suggests potential applications in treating conditions related to vitamin B6 deficiency or disorders linked to amino acid metabolism .

Biocatalysis

This compound is also being studied as a substrate for biocatalytic processes involving enzymes such as l-threonine aldolases. These enzymes can facilitate the formation of β-hydroxy-α-amino acids (HAAs), which are important for drug synthesis and development .

Microbial Fermentation

In industrial settings, 4-HT is utilized in microbial fermentation processes to produce vitamin B6. This application leverages its metabolic pathways within microorganisms like Saccharomyces cerevisiae and E. coli, which can convert precursors into essential vitamins .

Case Study: Biochemical Pathways

Research has shown that 4-HT undergoes phosphorylation to form 4-phospho-hydroxy-L-threonine, which participates in further metabolic processes. This indicates its versatility and importance within cellular metabolism .

Table: Overview of this compound Applications

| Application Area | Description | Key Research Findings |

|---|---|---|

| Chemical Research | Precursor for complex organic molecules and pharmaceuticals | Involved in the synthesis of β-hydroxy-α-amino acids |

| Biological Research | Essential for vitamin B6 biosynthesis | Committed precursor in E. coli metabolism |

| Medical Applications | Potential therapeutic agent for vitamin B6-related disorders | Investigated for drug development |

| Industrial Use | Utilized in microbial fermentation for vitamin B6 production | Effective conversion processes observed in S. cerevisiae and E. coli |

Mécanisme D'action

4-Hydroxy-L-threonine exerts its effects primarily through its role in the biosynthesis of vitamin B6. The compound is converted into pyridoxol (vitamin B6) via enzymatic reactions involving 4-hydroxythreonine-4-phosphate dehydrogenase . This enzyme catalyzes the NAD(P)-dependent oxidation of this compound, leading to the formation of intermediates that eventually become pyridoxol .

Comparaison Avec Des Composés Similaires

- 3-Hydroxyhomoserine

- L-threonine

- 4-Hydroxy-L-threonine-5-monophosphate

Comparison: this compound is unique due to its specific role in the biosynthesis of vitamin B6. Unlike 3-hydroxyhomoserine and L-threonine, which have different metabolic pathways, this compound directly contributes to the formation of pyridoxol . Additionally, this compound-5-monophosphate is a phosphorylated derivative that participates in similar biochemical processes .

Activité Biologique

Introduction

4-Hydroxy-L-threonine (4-OH-L-Thr) is an amino acid derivative that plays a significant role in various biological processes. This compound is recognized for its involvement in metabolic pathways, particularly in the biosynthesis of essential biomolecules and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its enzymatic functions, metabolic pathways, and implications in biotechnology and medicine.

This compound is a hydroxylated form of L-threonine, characterized by the presence of a hydroxyl group at the fourth carbon atom. Its chemical structure can be represented as follows:

- Molecular Formula : C4H9NO3

- Molecular Weight : 117.12 g/mol

- IUPAC Name : (2S,3R)-2-amino-3-hydroxybutanoic acid

Metabolic Pathways

This compound is involved in several key metabolic pathways:

- Pyridoxal Phosphate Biosynthesis : It serves as a precursor for the synthesis of pyridoxal 5'-phosphate, an essential cofactor in various enzymatic reactions within Escherichia coli .

- Vitamin B6 Pathway : In yeast, this compound participates in the vitamin B6 metabolic pathway, contributing to the synthesis of vital compounds necessary for cellular function .

- Transaldolase Reactions : The compound is also implicated in transaldolase reactions catalyzed by enzymes such as L-threonine transaldolase (LTTA), which facilitates the production of β-hydroxy-α-amino acids with high stereoselectivity .

Table 1: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction Description | Product Produced |

|---|---|---|

| 3-Phosphoserine Aminotransferase | Converts O-phospho-L-serine and oxoglutarate | L-glutamate and 3-phosphonooxypyruvate |

| L-Threonine Transaldolase | Catalyzes reaction with aldehydes | β-hydroxy-α-amino acids |

| This compound Phosphate Dehydrogenase | Converts O-phospho-4-hydroxy-L-threonine | 2-amino-3-oxo-4-phosphonooxybutyrate |

Enzymatic Activity

The enzymatic activities associated with this compound are critical for various biosynthetic pathways:

- Threonine Synthase Activity : This enzyme catalyzes the conversion of O-phospho-L-homoserine to L-threonine, indicating that this compound acts as an intermediate in threonine biosynthesis .

- Transaldolase Function : LTTA has been shown to efficiently convert L-threonine into β-hydroxy-α-amino acids, which are important chiral building blocks for pharmaceutical applications .

Case Studies

- Biocatalysis with LTTA : A study demonstrated that LTTA from Pseudomonas sp. could produce L-threo-β-hydroxy-α-amino acids with high conversion rates and stereoselectivity, showcasing the potential of using this enzyme for asymmetric synthesis in industrial applications .

- Biosynthesis Pathway Elucidation : Research identified a biosynthetic gene cluster responsible for producing β-lactone antibiotics derived from β-hydroxy-α-amino acids, highlighting the role of this compound in antibiotic biosynthesis .

Therapeutic Implications

The biological activity of this compound extends to therapeutic applications:

- Antibiotic Development : Its role in synthesizing β-lactone antibiotics positions it as a potential target for developing new antimicrobial agents .

- Nutritional Supplementation : Given its involvement in amino acid metabolism and potential health benefits, there is growing interest in incorporating this compound into dietary supplements aimed at enhancing metabolic health.

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176167 | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21768-45-6 | |

| Record name | 4-Hydroxy-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21768-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxythreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-hydroxy-L-threonine in vitamin B6 biosynthesis?

A1: this compound is a crucial precursor in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. [, , , , , ] In this pathway, it combines with 1-deoxy-D-xylulose 5-phosphate to form pyridoxine 5'-phosphate, which is subsequently converted to PLP. [, ] This pathway is conserved in various organisms, including Escherichia coli and Rhizobium species. [, , , , , ]

Q2: Can you elaborate on the specific role of 4-phospho-hydroxy-L-threonine in this pathway?

A2: Research suggests that 4-phospho-hydroxy-L-threonine, rather than 4-HT itself, is the direct precursor utilized in pyridoxine 5'-phosphate synthesis in E. coli. [] This implies that 4-HT undergoes phosphorylation by a kinase, likely thrB-encoded homoserine kinase, before its incorporation into the vitamin B6 pathway. []

Q3: How does the biosynthesis of this compound occur?

A3: Studies in Rhizobium have shown that 4-HT is formed from the condensation of glycolaldehyde and glycine. [, ] Further research in Sinorhizobium meliloti identified two pathways for 4-phospho-hydroxy-L-threonine synthesis, both originating from glycolaldehyde. [] The major pathway involves the sequential conversion of glycolaldehyde to d-erythrulose, d-erythrulose 4-phosphate, and d-erythrose 4-phosphate. [] Finally, d-erythrose 4-phosphate is converted to 4-phospho-hydroxy-L-threonine through a three-step pathway also identified in E. coli. []

Q4: Are there any alternative pathways for this compound utilization?

A4: Interestingly, certain bacteria possess a DUF1537 kinase that can phosphorylate 4-HT into 4-phospho-hydroxy-L-threonine. [] This phosphorylation enables the subsequent conversion of 4-phospho-hydroxy-L-threonine to PLP, utilizing this compound-4-phosphate dehydrogenase (PdxA2). [] This alternative route allows the detoxification of the antimetabolite 4-HT and its conversion into the essential metabolite PLP. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C4H9NO5 and a molecular weight of 151.13 g/mol.

Q6: Can you provide information on the spectroscopic data of this compound?

A6: While specific spectroscopic data wasn't detailed in the provided research articles, 4-HT's structure has been confirmed through various techniques like NMR spectroscopy and mass spectrometry. [, , , , , ] These methods provide information about the compound's connectivity and functional groups.

Q7: Is this compound found in natural products?

A7: Yes, 4-HT has been identified in natural peptides. Notably, lobocyclamides B and C, isolated from the cyanobacterium Lyngbya confervoides, are the first reported peptides containing 4-HT. [, ] These peptides also incorporate rare long-chain β-amino acids and exhibit moderate antifungal activity. []

Q8: Does this compound play a role in the biological activity of other natural products?

A8: Research on actinomycins, a family of potent antibacterial and cytotoxic compounds, reveals intriguing insights. Actinomycin Z1, produced by Streptomyces fradiae, contains 4-HT as a structural component. [] The presence of 4-HT, along with other unusual amino acids, contributes to the structural diversity and potentially the biological activity of various actinomycins. [, , ]

Q9: Are there any other notable applications of this compound?

A9: Beyond its natural occurrence, 4-HT serves as a valuable building block in organic synthesis. For example, researchers have developed a novel approach to synthesize enantiomerically pure 1-amino-2,3-dihydroxypropylphosphonates, phosphonate analogs of 4-HT, using a three-component reaction involving 4-HT derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.